

An In-depth Technical Guide to Carlina Oxide: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Carlina oxide*

Cat. No.: *B125604*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlina oxide, a naturally occurring polyacetylene, is a principal bioactive constituent of various plants, notably from the *Carlina* and *Carthamus* genera within the Asteraceae family.^[1] Historically used in traditional medicine, recent scientific inquiry has unveiled its significant potential in diverse fields, including antimicrobial, insecticidal, and cytotoxic applications. This guide provides a comprehensive overview of the physical, chemical, and biological properties of **Carlina oxide**, with a focus on its relevance to research and drug development.

Physical and Chemical Properties

Carlina oxide, with the chemical name 2-(3-phenyl-1-propyn-1-yl)furan, possesses a unique molecular structure that dictates its physicochemical characteristics. A summary of its key properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₀ O	[2]
Molecular Weight	182.22 g/mol	[2]
Appearance	Colorless to yellowish oil	[3]
Boiling Point	299.6 °C at 760 mmHg	[4]
Density	1.1 g/cm ³	[4]
Solubility	Insoluble in water, soluble in organic solvents like acetone and DMSO.	[5][6]
CAS Number	502-22-7	[2]

Spectral Data

The structural elucidation and identification of **Carlina oxide** are primarily achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete assigned peak list is not consistently reported across the literature, ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity of isolated or synthesized **Carlina oxide**. [1][5][7] The spectra are consistent with the proposed structure of 2-(3-phenyl-1-propyn-1-yl)furan.

Infrared (IR) Spectroscopy: The IR spectrum of **Carlina oxide** exhibits characteristic absorption bands that correspond to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~3086	C-H Aromatic (Ar) stretching
~2216	C≡C Alkyne stretching
~1573, 1494, 1487, 1453	C=C Aromatic (Ar) bending

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of **Carlina oxide**. The molecular ion peak $[M]^+$ is observed at m/z 182. The fragmentation pattern is consistent with the structure of 2-(3-phenyl-1-propyn-1-yl)furan.[7]

Experimental Protocols

Isolation of Carlina Oxide from Carlina acaulis

A common method for obtaining **Carlina oxide** is through hydrodistillation of the roots of *Carlina acaulis*. [3]

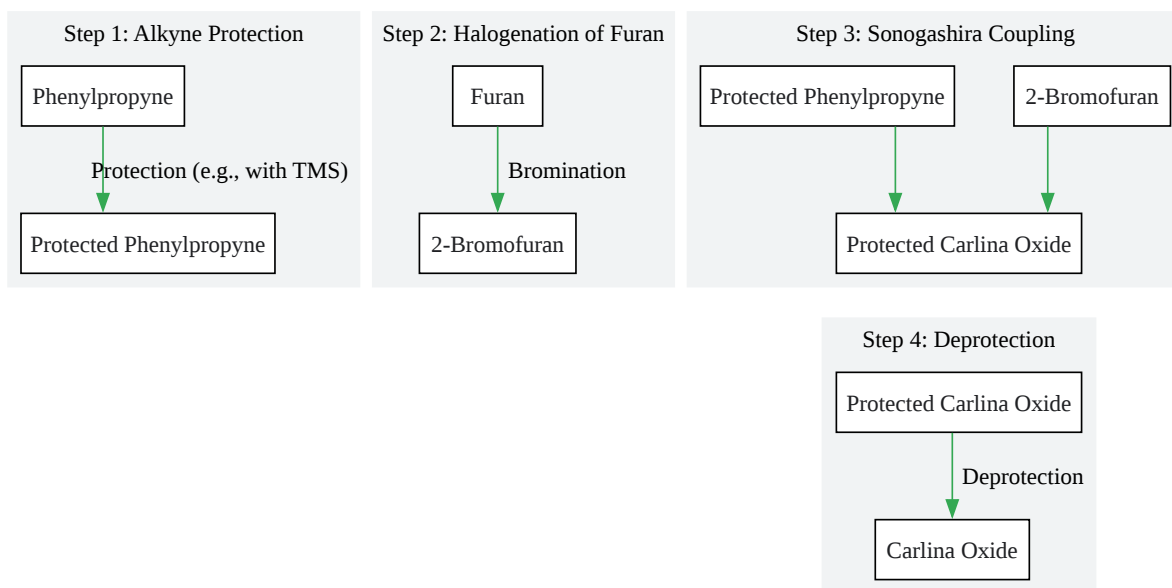
Methodology:

- **Plant Material Preparation:** Dried roots of *Carlina acaulis* are finely powdered.
- **Hydrodistillation:** The powdered root material is suspended in water and subjected to hydrodistillation for several hours using a Clevenger-type apparatus.
- **Extraction:** The collected essential oil, rich in **Carlina oxide**, is separated from the aqueous phase.
- **Purification:** Further purification of **Carlina oxide** from the essential oil can be achieved using silica gel column chromatography with a non-polar eluent such as n-hexane. [3]
- **Characterization:** The purity and identity of the isolated **Carlina oxide** are confirmed by GC-MS, NMR, and IR spectroscopy.

Chemical Synthesis of Carlina Oxide

The chemical synthesis of **Carlina oxide** and its analogs has been developed to overcome the limitations of natural sourcing. A common synthetic strategy involves a three-step process culminating in a Sonogashira coupling reaction. [3]

Workflow for the Synthesis of **Carlina Oxide**:



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Synthetic workflow for **Carlina oxide**.

General Protocol for Sonogashira Coupling (Step 3):

- **Reaction Setup:** To a dried reaction flask under an inert atmosphere, add the aryl halide (e.g., 2-bromofuran), a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).
- **Addition of Base and Alkyne:** Add an amine base (e.g., triethylamine) and the terminal alkyne (e.g., phenylpropyne).
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or GC.

- **Work-up and Purification:** The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Biological Activity and Signaling Pathways

Carlina oxide has been shown to exhibit a range of biological activities, with its cytotoxic and pro-apoptotic effects being of significant interest in drug development.

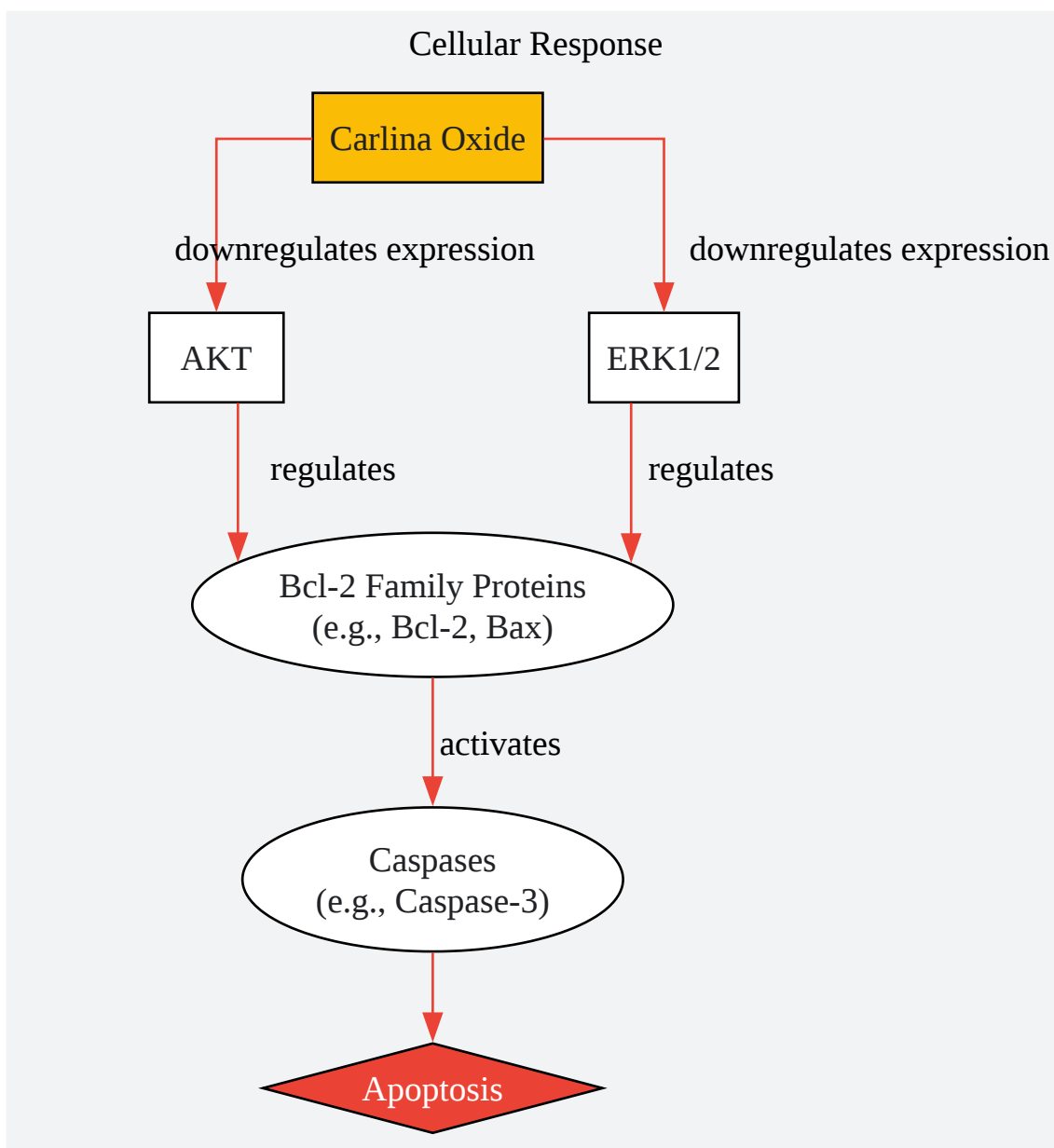
Cytotoxicity and Apoptosis

Studies have demonstrated that **Carlina oxide** induces apoptosis and necrosis in various cell lines, including human melanoma cells. This pro-apoptotic effect is associated with the downregulation of key survival signaling pathways.

Inhibition of AKT and ERK Signaling

A key mechanism underlying the cytotoxic effects of **Carlina oxide** is its ability to decrease the expression of AKT and extracellular signal-regulated kinase 1/2 (ERK1/2). Both AKT and ERK are critical kinases in signaling pathways that promote cell proliferation, survival, and differentiation. Their downregulation by **Carlina oxide** leads to the induction of apoptosis.

Signaling Pathway of **Carlina Oxide**-Induced Apoptosis:



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Carlina oxide-induced apoptosis pathway.

The downregulation of AKT and ERK signaling by **Carlina oxide** likely disrupts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade and ultimately, programmed cell death.

Conclusion

Carlina oxide is a promising natural product with well-defined physical and chemical properties and significant biological activities. Its ability to induce apoptosis through the inhibition of key survival signaling pathways, such as AKT and ERK, makes it a molecule of interest for further investigation in the context of drug discovery and development, particularly in the field of oncology. The availability of both isolation and synthetic protocols facilitates its accessibility for research purposes. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.

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